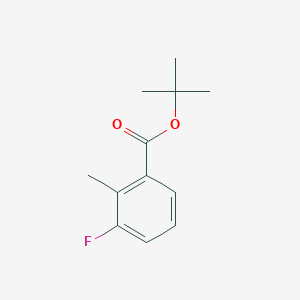

Tert-butyl 3-fluoro-2-methylbenzoate

Description

Tert-butyl 3-fluoro-2-methylbenzoate is an aromatic ester derivative characterized by a benzoate backbone substituted with a fluorine atom at the 3-position, a methyl group at the 2-position, and a tert-butyl ester moiety at the carboxyl group. This compound is structurally significant in pharmaceutical and agrochemical research due to its electron-withdrawing (fluoro) and sterically bulky (tert-butyl) substituents, which influence reactivity, solubility, and metabolic stability .

Properties

Molecular Formula |

C12H15FO2 |

|---|---|

Molecular Weight |

210.24 g/mol |

IUPAC Name |

tert-butyl 3-fluoro-2-methylbenzoate |

InChI |

InChI=1S/C12H15FO2/c1-8-9(6-5-7-10(8)13)11(14)15-12(2,3)4/h5-7H,1-4H3 |

InChI Key |

MJRYSUGDXRIMOG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1F)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Direct Esterification: One common method for preparing tert-butyl 3-fluoro-2-methylbenzoate involves the esterification of 3-fluoro-2-methylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion.

Flow Microreactor Systems: A more sustainable and efficient method involves the use of flow microreactor systems.

Industrial Production Methods: Industrial production of tert-butyl esters, including this compound, often employs continuous flow processes to enhance efficiency and scalability. These methods are designed to minimize waste and energy consumption, making them more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Tert-butyl 3-fluoro-2-methylbenzoate can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position on the benzene ring. Common nucleophiles include amines and thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products:

Substitution Products: Depending on the nucleophile, products can include amines, thiols, or other substituted benzoates.

Oxidation Products: Oxidation typically leads to the formation of carboxylic acids or ketones.

Reduction Products: Reduction can yield alcohols or alkanes, depending on the specific conditions and reagents used.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Tert-butyl 3-fluoro-2-methylbenzoate is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Biology and Medicine:

Drug Development: The compound’s unique structural features make it a valuable building block in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry:

Material Science: this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism by which tert-butyl 3-fluoro-2-methylbenzoate exerts its effects depends on its specific application

Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, blocking their activity and thereby affecting metabolic pathways.

Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl 3-fluoro-2-methylbenzoate with structurally related benzoate derivatives, highlighting key differences in substituents, molecular properties, and applications:

Key Research Findings

Steric and Electronic Effects :

- The tert-butyl group in this compound increases steric bulk, reducing enzymatic degradation and enhancing pharmacokinetic profiles compared to methyl or ethyl esters .

- Fluorine at the 3-position introduces electron-withdrawing effects, stabilizing the aromatic ring and directing electrophilic substitution reactions to specific positions .

Reactivity and Stability :

- Bromine-substituted analogs (e.g., tert-butyl 4-bromo-2-fluorobenzoate) exhibit reactivity in cross-coupling reactions, enabling diversification into biaryl structures .

- Formyl-substituted derivatives (e.g., tert-butyl 3-fluoro-4-formylbenzoate) serve as versatile intermediates for synthesizing imines or hydrazones, critical in prodrug design .

Proper handling (e.g., PPE, ventilation) is essential during synthesis.

Industrial and Pharmaceutical Relevance :

- Sodium 3-fluoro-2-methylbenzoate is prioritized in industrial applications due to its solubility and ionic properties, whereas tert-butyl esters are favored in drug discovery for their lipophilicity and stability .

Biological Activity

Tert-butyl 3-fluoro-2-methylbenzoate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a tert-butyl group, a fluorine atom at the meta position, and a methyl group on the aromatic ring. The presence of the fluorine atom enhances lipophilicity and metabolic stability, which are critical for pharmaceutical applications.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound can act as an inhibitor of specific enzymes, thereby modulating metabolic pathways. For example, it may inhibit enzymes involved in lipid metabolism, making it a candidate for studies related to metabolic disorders.

- Receptor Binding : The compound is capable of binding to various receptors on cell surfaces, influencing cellular signaling pathways. Its structural features allow it to interact with specific targets that may lead to therapeutic effects.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the structure of benzoate derivatives can significantly affect their biological activity. A study on related compounds demonstrated that the introduction of functional groups could enhance agonistic activity toward liver X receptors (LXR), which are crucial in cholesterol metabolism and atherosclerosis prevention . The fluorine substitution in this compound is expected to similarly influence its interaction with biological targets.

Case Studies and Research Findings

- Liver X Receptor Agonism : In a structure-activity relationship study involving tert-butyl benzoates, compounds with fluorine substitutions exhibited increased agonistic activity towards LXR, suggesting potential for cardiovascular applications . The study showed that compounds could increase expression levels of ABCA1 mRNA without elevating triglycerides in animal models.

- Antithrombotic Potential : Another investigation focused on fluorinated compounds indicated that substitutions at specific positions could enhance antithrombotic properties, highlighting the role of fluorine in improving drug potency against platelet aggregation .

- Pharmacokinetic Properties : A comparative analysis of various tert-butyl derivatives showed that the presence of the tert-butyl group significantly influences solubility and bioavailability, which are critical parameters for drug development. The unique arrangement in this compound may offer advantages over other similar compounds .

Data Table: Comparison of Biological Activities

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| This compound | Enzyme inhibitor, receptor binder | Potential for metabolic modulation |

| Tert-butyl benzoate analogs | LXR agonists | Increased ABCA1 expression without TG elevation |

| Fluorinated derivatives | Antithrombotic activity | Enhanced potency against platelet aggregation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.